2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area. For instance, paper describes the oxy-Michael addition reaction to synthesize hydroxyquinoline derivatives. Similarly, paper details the synthesis of 2-methylquinoline-3-carboxanilides and their subsequent transformation into naphthyridines. Paper reports the synthesis of hydroxyquinolin-2-ones through condensation reactions. Paper presents a method for synthesizing a thioxo-dihydroquinoline carboxylate, which involves condensation reactions and confirms the structure through various analytical techniques. Paper outlines a multistep reaction sequence to synthesize phenylquinazolinylcarboxamides, starting from ethyl acetoacetate. Paper discusses a diastereoselective synthesis of tetrahydroquinoline carboxylic esters, and paper describes the synthesis of dihydroquinoline derivatives using a Lewis acid-catalyzed cyclization.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, paper discusses the crystallographic studies of a thioxo-dihydroquinoline derivative, highlighting the presence of a strong intramolecular hydrogen bond. This kind of structural analysis is crucial for understanding the chemical behavior and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. The papers describe various reactions such as oxy-Michael addition , condensation , cyclization , and tandem reduction-reductive amination . These reactions are fundamental to the synthesis of complex quinoline-based structures and can be indicative of the types of reactions that "2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline" might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline" are not discussed, the properties of similar quinoline derivatives can be inferred from the papers. For instance, paper describes the UV/Vis and IR spectra of a thioxo-dihydroquinoline derivative, which can provide insights into the electronic structure and functional groups present in the molecule. The solubility, melting points, and stability of these compounds can also be deduced from their molecular structures and substituents.
Scientific Research Applications
“2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline” is an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development processes and chemical and pharmaceutical production processes .
The compound has a molecular formula of C12H9BO3 and a molar mass of 212.01 . It has a predicted density of 1.34±0.1 g/cm3, a melting point of 286-291 °C (lit.), a predicted boiling point of 438.5±37.0 °C, and a flash point of 105.6°C .
Safety And Hazards
properties
IUPAC Name |
2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFAZDQDQNJKIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370230 |
Source
|
Record name | 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
CAS RN |
373384-16-8 |
Source
|
Record name | 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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